molecular formula C11H20N2O3 B1621833 Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate CAS No. 1009341-34-7

Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate

Cat. No.: B1621833
CAS No.: 1009341-34-7
M. Wt: 228.29 g/mol
InChI Key: LSRMYZKVGBYXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate is a chemical compound with the molecular formula C11H20N2O3 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and dimethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:

    Starting Materials: Piperidine, ethyl chloroformate, and dimethylamine.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.

    Procedure: Piperidine is first reacted with ethyl chloroformate to form an intermediate, which is then treated with dimethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule. Common reagents for these reactions include halides and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

    Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may exhibit properties that make it useful in treating certain medical conditions.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of products with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets.

Comparison with Similar Compounds

Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate can be compared with other piperidine derivatives to highlight its uniqueness:

    Ethyl piperidine-4-carboxylate: This compound has a similar piperidine ring but differs in the position and nature of substituents. It is used in different applications and exhibits distinct chemical properties.

    Ethyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate: The position of the carboxylate group is different, leading to variations in reactivity and biological activity.

    This compound: The unique combination of substituents in this compound provides specific chemical and biological properties that distinguish it from other piperidine derivatives.

Properties

IUPAC Name

ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-4-16-10(14)9-7-5-6-8-13(9)11(15)12(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRMYZKVGBYXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391168
Record name ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009341-34-7
Record name ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate
Reactant of Route 4
Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.